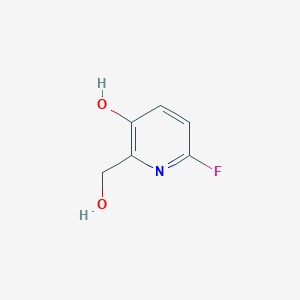

6-Fluoro-2-(hydroxymethyl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO2 |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

6-fluoro-2-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H6FNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-2,9-10H,3H2 |

InChI Key |

KRXJAJLCSNIDFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)CO)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 2 Hydroxymethyl Pyridin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Pyridine (B92270) Scaffold

A plausible retrosynthetic analysis of 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol suggests several strategic disconnections. The hydroxymethyl group at the C-2 position can be derived from the reduction of a corresponding carboxylic acid, ester, or nitrile. This simplifies the immediate precursor to a 6-fluoro-3-hydroxypyridine-2-carboxylic acid derivative.

The fluorine atom at the C-6 position can be introduced through several methods, including nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group (such as a chlorine or bromine atom), or through direct C-H fluorination or electrophilic fluorination of an appropriately activated pyridine ring. The hydroxyl group at C-3 can be present in the initial pyridine ring precursor or introduced at a later stage.

Considering these possibilities, a key disconnection strategy would involve breaking the pyridine ring down to simpler, acyclic precursors through established pyridine synthesis methodologies, such as the Hantzsch synthesis or other condensation reactions. However, a more common and often more efficient approach involves the functionalization of a pre-formed pyridine ring. This latter strategy will be the focus of the subsequent sections.

Strategies for Introducing Fluorine at Position 6

The introduction of a fluorine atom onto a pyridine ring, particularly at the 6-position, can be achieved through various modern fluorination techniques. The choice of method often depends on the nature of the substituents already present on the pyridine ring.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. For this strategy to be effective, the pyridine ring must be sufficiently activated towards electrophilic attack. The presence of the hydroxyl group at the 3-position, being an electron-donating group, can facilitate electrophilic fluorination. However, the regioselectivity of the reaction would need to be carefully controlled to favor fluorination at the 6-position over other positions.

| Electrophilic Fluorinating Agent | Typical Reaction Conditions | Advantages | Challenges |

| Selectfluor® | Acetonitrile (B52724), room temperature or gentle heating | Commercially available, relatively safe to handle | Requires an activated pyridine ring, potential for regioselectivity issues |

| N-Fluorobenzenesulfonimide (NFSI) | Various organic solvents, often with a catalyst | High fluorinating power | Can be aggressive, potential for side reactions |

Nucleophilic Aromatic Substitution (SNAr) with Fluorinating Reagents

Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto an aromatic ring. This approach requires a pyridine precursor with a good leaving group, such as a halogen (Cl, Br) or a nitro group, at the 6-position. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. The reaction is then carried out with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF).

The SNAr reaction is a well-established and reliable method for the synthesis of fluorinated pyridines. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive based on leaving group ability but is explained by the high electronegativity of fluorine activating the ring towards nucleophilic attack.

| Fluoride Source | Leaving Group | Typical Reaction Conditions | Key Considerations |

| Potassium Fluoride (KF) | Cl, Br, NO₂ | High boiling polar aprotic solvents (e.g., DMSO, DMF), often with a phase-transfer catalyst | Requires high temperatures, potential for side reactions |

| Cesium Fluoride (CsF) | Cl, Br, NO₂ | Polar aprotic solvents (e.g., DMSO, DMF) | More reactive than KF, allows for milder reaction conditions |

Direct C-H Fluorination Methodologies

Direct C-H fluorination has emerged as a highly attractive and atom-economical strategy for the synthesis of fluorinated heterocycles. This method avoids the need for pre-functionalized substrates. Various transition-metal-catalyzed and radical-based methods have been developed for the direct fluorination of C-H bonds on pyridine rings. For instance, methods utilizing palladium or silver catalysts in the presence of a fluorine source have been reported to selectively fluorinate the C-H bond at the 2- or 6-position of pyridines. The regioselectivity of these reactions is often directed by the electronic properties of the existing substituents and the nature of the catalyst.

Methodologies for Incorporating the Hydroxymethyl Group at Position 2

The hydroxymethyl group is a common functional group in pharmaceuticals and is often introduced by the reduction of a more oxidized functional group at the desired position.

Reduction of Carboxylic Acid, Ester, or Nitrile Precursors

A robust and widely used method for the synthesis of 2-(hydroxymethyl)pyridines is the reduction of a corresponding carboxylic acid, ester, or nitrile at the 2-position. These precursors can be synthesized through various methods, including the oxidation of a methyl group or the introduction of a cyano group followed by hydrolysis.

Once the precursor is obtained, a variety of reducing agents can be employed for the transformation to the hydroxymethyl group.

| Precursor | Reducing Agent | Typical Reaction Conditions | Advantages |

| Carboxylic Acid | Lithium aluminum hydride (LAH), Borane (BH₃) | Anhydrous ether or THF | Powerful reducing agents, high yields |

| Ester | Lithium aluminum hydride (LAH), Diisobutylaluminium hydride (DIBAL-H) | Anhydrous ether or THF | Generally high yielding, DIBAL-H can offer more selectivity |

| Nitrile | Lithium aluminum hydride (LAH), Catalytic hydrogenation (e.g., Raney Nickel, H₂) | Anhydrous ether or THF (for LAH), various solvents for hydrogenation | Versatile, catalytic hydrogenation can be a milder alternative |

For the synthesis of this compound, a plausible route would involve the preparation of a 6-fluoro-3-hydroxypyridine-2-carboxylic acid or its ester derivative, followed by reduction. The synthesis of such a precursor would likely involve a multi-step sequence, potentially starting from a commercially available substituted pyridine.

Formylation Followed by Selective Reduction

The introduction of a hydroxymethyl group at the C2 position of a 6-fluoro-pyridin-3-ol scaffold can be achieved through a two-step sequence involving formylation followed by reduction. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic rings. For this substrate, the reaction would introduce a formyl group (-CHO) at the C2 position, yielding 6-fluoro-3-hydroxy-pyridine-2-carbaldehyde. The success of this type of transformation is often dependent on the specific activating groups present on the pyridine ring. For instance, the Vilsmeier-Haack formylation of certain 3-amino-4-methyl pyridines has been shown to be an efficient method for producing 3-formyl-6-azaindoles, indicating the feasibility of formylating the pyridine nucleus under these conditions chemrxiv.orgchemrxiv.org.

Following successful formylation, the resulting aldehyde must be selectively reduced to the corresponding primary alcohol. This transformation requires a mild reducing agent to avoid the reduction of the pyridine ring or other functional groups.

Common Reducing Agents for Aldehyde Reduction:

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727) or ethanol, 0 °C to room temp. | Highly selective for aldehydes and ketones |

| Lithium aluminium hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C | Powerful, less selective, reduces esters, amides, etc. |

For the conversion of 6-fluoro-3-hydroxy-pyridine-2-carbaldehyde to this compound, sodium borohydride would be a suitable choice due to its high selectivity for the aldehyde group. A patented synthesis for a related compound, (2-fluoro-6-(trifluoromethyl)pyridin-3-yl)methanol, utilizes borane dimethyl sulfide to reduce a carboxylic acid intermediate to the hydroxymethyl group, demonstrating the utility of borane reagents in the synthesis of functionalized pyridines patsnap.com.

Direct Hydroxymethylation Approaches

Direct hydroxymethylation offers a more atom-economical route by introducing the hydroxymethyl group in a single step. This is typically achieved by reacting the parent heterocycle with formaldehyde (B43269) under basic conditions. A well-documented procedure exists for the synthesis of the non-fluorinated analogue, 2-(hydroxymethyl)pyridin-3-ol nih.gov. In this method, 3-hydroxypyridine (B118123) is treated with an aqueous solution of formaldehyde and sodium hydroxide. The reaction mixture is heated, and after workup, the desired product is obtained nih.gov.

This established protocol for 3-hydroxypyridine serves as a strong precedent for the direct hydroxymethylation of 6-fluoro-pyridin-3-ol. The electron-withdrawing nature of the fluorine atom at the C6 position is expected to influence the reactivity of the pyridine ring, but the fundamental reaction mechanism should remain applicable.

Reaction Conditions for Hydroxymethylation of 3-Hydroxypyridine nih.gov:

| Reactant | Reagent | Solvent | Temperature | Time |

|---|

Synthetic Pathways for Constructing the Pyridin-3-ol Moiety

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine ring can be accomplished through various cyclization strategies, often involving the condensation of smaller, acyclic fragments. These methods allow for the introduction of desired substituents at specific positions during the ring-forming step.

Three-Component Synthesis: Highly functionalized pyridines can be synthesized through three-component reactions. One such method involves the reaction of alkoxyallenes, nitriles, and a carboxylic acid, which undergo a multi-step sequence including an aldol-type cyclization to form the pyridine ring chim.it.

From Ketone Derivatives: A method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate (B1210297) to form the pyridine ring acs.org.

Cascade Cyclization: Pyrazolo[3,4-b]pyridine frameworks can be synthesized via a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes nih.govthieme-connect.de. This highlights the use of intramolecular cyclization of appropriately functionalized precursors to build fused pyridine systems, a strategy adaptable to simpler pyridines.

Aza-6π Electrocyclization: A biomimetic aza-6π electrocyclization enabled by visible light provides a route to diverse pyridine structures organic-chemistry.org.

These methods offer versatility in constructing the core pyridine skeleton, which can then be further functionalized to yield the target compound.

Hydroxylation of Pyridine Precursors

Introducing a hydroxyl group at the C3 position of a pre-formed pyridine ring presents a significant challenge due to the electronic properties of the heterocycle, which typically favor functionalization at the C2, C4, or C6 positions acs.orgnih.govnih.gov. However, modern synthetic methods have been developed to achieve selective C3 hydroxylation.

A notable strategy involves the photochemical valence isomerization of pyridine N-oxides acs.orgnih.govnih.gov. In this metal-free process, a pyridine N-oxide is irradiated with UV light, leading to the formation of an oxaziridine intermediate. This intermediate can then rearrange to form a dearomatized epoxide, which ultimately leads to the C3-hydroxylated pyridine product acs.orgnih.gov. This method is valued for its operational simplicity and compatibility with a wide range of functional groups, making it a powerful tool for accessing 3-pyridinols acs.orgnih.govelsevierpure.com.

Plausible Mechanism for Photochemical C3-Hydroxylation acs.orgnih.gov:

Irradiation of pyridine N-oxide to form an excited state.

Collapse to an oxaziridine intermediate.

UV-induced N-O bond cleavage to a diradical intermediate.

Radical recombination to form a strained epoxide.

Rearrangement to yield the 3-pyridinol product.

Total Synthesis Approaches for this compound

A total synthesis of the target molecule would involve a sequence of reactions starting from simple, commercially available materials. Linear strategies are the most straightforward approach.

Linear Synthesis Strategies

A plausible linear synthesis could begin with a readily available fluorinated pyridine. The synthesis of (2-fluoro-6-(trifluoromethyl)pyridin-3-yl)methanol, a structurally analogous compound, provides a template for such an approach patsnap.comnus.edu.sg.

A potential linear sequence for this compound could be:

Starting Material: Begin with a compound like 2,5-difluoropyridine.

Selective Nucleophilic Substitution: Introduce a protected hydroxyl group (e.g., a methoxy or benzyloxy group) at the C5 position (which will become the C3 position of the final product) via nucleophilic aromatic substitution. This would yield a 2-fluoro-5-alkoxypyridine.

Directed Ortho-Metalation and Functionalization: The C6 position (ortho to the nitrogen) can be deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting lithiated species can then be reacted with an electrophile to install the hydroxymethyl precursor. A common method involves reacting the organolithium with paraformaldehyde or a similar formaldehyde equivalent.

Deprotection: Removal of the protecting group from the hydroxyl at C3 would yield the final product.

This strategy allows for the controlled, stepwise introduction of the required functional groups onto the pyridine core.

An article detailing the specific synthetic methodologies for This compound cannot be generated at this time. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific research findings, data, or established protocols for the synthesis of this particular compound.

The inquiry sought detailed information structured around convergent synthesis, specific catalytic protocols (including transition metal-catalyzed coupling, organocatalytic transformations, and biocatalytic oxyfunctionalization), and reaction optimization studies focused on solvent and temperature effects.

While general methods for the synthesis of fluorinated pyridines and related hydroxymethylated pyridinols are documented, no literature specifically addresses the preparation of this compound. The available information pertains to analogous but structurally distinct compounds, and extrapolating these findings would not adhere to the strict requirement of focusing solely on the requested molecule.

Consequently, the creation of an article with detailed research findings and data tables as requested is not feasible due to the absence of specific synthetic procedures for this compound in the surveyed scientific domain.

Reaction Optimization and Process Intensification Studies

Catalyst Loading and Ligand Design

In the synthesis of functionalized pyridines, transition metal catalysis plays a pivotal role. The efficiency and selectivity of these reactions are highly dependent on catalyst loading and ligand design.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter that can influence reaction rate, yield, and cost-effectiveness. In many cross-coupling and cyclization reactions used for pyridine synthesis, optimizing catalyst loading is essential to achieve high yields while minimizing catalyst-related impurities in the final product. For instance, in copper-catalyzed asymmetric alkylations of alkenyl pyridines, catalyst loading can be a determining factor in the conversion rate. researchgate.net

Ligand Design: The ligand bound to the metal center is arguably one of the most influential components of a catalytic system. The steric and electronic properties of the ligand can dictate the reactivity and selectivity of the catalyst.

Electronic Properties: The electron-donating or electron-withdrawing nature of a ligand can modulate the electron density at the metal center, thereby affecting its catalytic activity.

Steric Properties: The bulkiness of a ligand can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis, and can also influence the regioselectivity of a reaction.

Chiral pyridine-containing ligands, such as pyridyl pyrrolidines and pyridyl oxazolines, have been successfully employed in asymmetric catalysis. diva-portal.org The design of these ligands often involves a modular approach, allowing for the systematic variation of their steric and electronic properties to fine-tune their performance in reactions like the enantioselective addition of organozinc reagents to aldehydes. diva-portal.org Pyridine-oxazoline type ligands, in particular, have gained popularity in a variety of asymmetric catalytic reactions due to their unique properties. nih.gov

The following table illustrates the impact of different chiral diphosphine ligands on the enantioselectivity of a copper-catalyzed conjugate addition to an alkenyl pyridine, a reaction type relevant to the functionalization of pyridine rings.

| Ligand | Catalyst System | Enantiomeric Excess (ee %) |

|---|---|---|

| (R,R)-Ph-BPE | CuBr·SMe2 | 99 |

| (S,S)-f-Binaphane | CuBr·SMe2 | 95 |

| (R)-BINAP | CuBr·SMe2 | 85 |

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies can be employed to achieve these goals in the synthesis of pyridine derivatives.

Optimization of Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.

Reagent Stoichiometry: Precise control of the molar ratios of reactants is essential for driving the reaction to completion and minimizing unreacted starting materials.

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, often leading to higher yields and purity by minimizing thermal decomposition. ijarsct.co.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and safety, and have been successfully applied to the synthesis of pyridine compounds like Nevirapine. vcu.edu

Dehydrating Agents: In reactions where water is a byproduct, the use of a dehydrating agent can shift the equilibrium towards the product, thereby increasing the yield. vcu.edu

Purification Methods:

Chromatography: Techniques such as column chromatography are invaluable for separating the desired product from byproducts and unreacted starting materials.

Crystallization: When applicable, crystallization can be a highly effective method for obtaining products with very high purity.

Agitated Nutsche Filter Dryers (ANFDs): In industrial settings, ANFDs allow for solid-liquid separation, washing, and drying in a single unit, which can enhance yield by minimizing product loss during transfers. azom.com

The following table summarizes some strategies for enhancing yield and purity in the synthesis of fine chemicals, including pyridine derivatives.

| Strategy | Benefit | Example Application |

|---|---|---|

| Optimization of Reaction Kinetics | Increases reaction efficiency and minimizes byproducts. | Fine-tuning temperature and concentration in pyridine ring formation. |

| Use of High-Quality Raw Materials | Reduces the introduction of impurities from the start. | Using pure starting materials for the synthesis of pharmaceutical-grade pyridines. |

| Advanced Purification Methods | Ensures the final product meets required specifications. | Employing preparative HPLC for the isolation of highly pure pyridinol isomers. |

Stereochemical Considerations in Related Pyridinol Syntheses

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological activities. The catalytic asymmetric synthesis of chiral pyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the catalyst. chim.it

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This approach has been widely used in the synthesis of complex, biologically active molecules. nih.govresearchgate.net

Commonly used chiral auxiliaries are often derived from naturally occurring chiral molecules such as amino acids, terpenes, or carbohydrates. nih.govresearchgate.net Examples include Evans' oxazolidinones and the RAMP/SAMP auxiliaries derived from amino acids. wikipedia.org In the context of pyridinol synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of a substituent, after which the auxiliary would be cleaved to yield the chiral pyridinol.

The following table lists some common chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions and alkylations. wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones. |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions and conjugate additions. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates. wikipedia.org |

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the synthesis of chiral compounds, utilizing a chiral catalyst to create a chiral product from a prochiral substrate. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. The development of chiral pyridine-containing ligands has been a significant area of research for asymmetric catalysis. diva-portal.org

For the synthesis of chiral pyridines, a number of asymmetric catalytic methods have been developed, including:

Asymmetric Hydrogenation: The reduction of a double bond using a chiral catalyst to create one or two new stereocenters. Chiral ruthenium and iridium catalysts have been used for the asymmetric hydrogenation of olefins and imines containing a pyridine ring. rsc.org

Asymmetric Cross-Coupling: The formation of a carbon-carbon bond between two fragments using a chiral catalyst. Rhodium-catalyzed asymmetric carbometalation has been used to access enantioenriched 3-substituted tetrahydropyridines. nih.gov

Asymmetric C-H Functionalization: The direct, stereoselective functionalization of a C-H bond.

The following table provides examples of catalyst systems used in the asymmetric synthesis of chiral pyridine derivatives.

| Reaction Type | Catalyst | Chiral Ligand | Product Type |

|---|---|---|---|

| Asymmetric Hydrogenation | [RuCl2(p-cymene)]2 | Chiral Diphosphine | Chiral Tetrahydroquinolines |

| Asymmetric Alkylation | CuBr·SMe2 | Chiral Diphosphine | Chiral Alkylated Pyridines researchgate.net |

| Asymmetric Reductive Heck Reaction | [Rh(cod)Cl]2 | Chiral Diene | Chiral Tetrahydropyridines nih.gov |

Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer of a chiral product over the other. A variety of such transformations have been applied to the synthesis of chiral pyridine derivatives.

Enantioselective Dearomatization: The dearomatization of the pyridine ring can be achieved enantioselectively using a chiral catalyst. For example, a copper-catalyzed dearomatization of 4-methoxypyridine with Grignard reagents has been reported to proceed with high enantioselectivity. mdpi.com Rhodium-catalyzed dearomatization of O-substituted pyridines provides access to N-substituted 2-pyridones. researchgate.net

Enantioselective Conjugate Addition: The addition of a nucleophile to an α,β-unsaturated system can be rendered enantioselective. This has been demonstrated in the copper-catalyzed addition of Grignard reagents to β-substituted alkenyl pyridines, which requires Lewis acid activation to overcome the low reactivity of the substrate. researchgate.net

The following table gives an example of an enantioselective transformation for the synthesis of a chiral pyridone, highlighting the catalyst and the achieved enantioselectivity.

| Reaction | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Dearomatization/1,4-Acyl Transfer | O-substituted Pyridine | Chiral Dirhodium Complex | Up to 95 | Up to 98 researchgate.net |

Derivatization and Analog Synthesis of 6 Fluoro 2 Hydroxymethyl Pyridin 3 Ol

Chemical Transformations of the Hydroxyl Group at Position 3

O-Alkylation and O-Acylation Reactions

No specific examples, reaction conditions, or yields for the O-alkylation or O-acylation of 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol have been documented in surveyed scientific literature.

Protection and Deprotection Strategies

There is no available information detailing specific protection and deprotection strategies for the hydroxyl group at position 3 of this compound.

Reactions Involving the Hydroxymethyl Group at Position 2

Oxidation to Aldehyde and Carboxylic Acid Derivatives

While direct oxidation studies on this compound are not published, a related patent provides insight into the oxidation of a similar substituted pyridine (B92270). A Chinese patent describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-picoline. google.com This process utilizes potassium dichromate as the oxidant in the presence of a catalytic system. This suggests that the hydroxymethyl group at position 2 on the 6-fluoropyridine scaffold could potentially be oxidized to a carboxylic acid. However, specific conditions and outcomes for this compound are not provided.

Substitution Reactions of the Hydroxyl Group

No research has been found detailing the substitution reactions of the hydroxyl group within the hydroxymethyl moiety of this compound.

Etherification and Esterification of the Primary Alcohol

There are no specific published methods for the etherification or esterification of the primary alcohol at position 2 of this compound.

Modifications of the Fluorine Atom at Position 6

The fluorine atom at the 6-position is a critical feature of the molecule, significantly influencing its electronic properties and reactivity. Modifications at this position are centered on understanding and leveraging the chemistry of the carbon-fluorine (C-F) bond.

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts significant stability to organofluorine compounds. wikipedia.org This strength arises from the large electronegativity difference between carbon and fluorine, which results in a highly polarized and short bond with substantial ionic character. wikipedia.orgalfa-chemistry.com The bond dissociation energy (BDE) for a C-F bond can be as high as 130 kcal/mol. wikipedia.org

This inherent stability means that the C-F bond in this compound is resistant to many chemical conditions, including oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com However, despite its general inertness, the C-F bond in fluoroaromatics and fluoroheterocycles can be activated and cleaved, most notably through interactions with transition metal centers. nih.govresearchgate.net Studies on various fluoropyridines have shown that complexes of metals like nickel, platinum, rhenium, and rhodium can mediate the oxidative addition of the C-F bond, leading to its cleavage. nih.govresearchgate.net The energetics and regioselectivity of this activation are dependent on the specific metal and the electronic environment of the pyridine ring. nih.gov

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

|---|---|---|

| CH₃–F | 115 | 1.35 |

| CH₃–Cl | 83.7 | 1.77 |

| CH₃–Br | 72.1 | 1.93 |

| CH₃–I | 57.6 | 2.14 |

| CH₃–H | 104.9 | 1.09 |

Defluorination, or the cleavage of the C-F bond, is a challenging but important transformation for modifying fluorinated compounds. Given the strength of the C-F bond, these pathways often require significant energy input or specialized reagents. the-innovation.org

Transition Metal-Mediated Defluorination: As mentioned, a primary pathway for the defluorination of fluoropyridines involves transition metal-mediated C-F bond activation. nih.govresearchgate.net This process typically involves the oxidative addition of the C-F bond to a low-valent metal complex. The resulting metal-fluoride and metal-aryl species can then undergo further reactions. This approach is a cornerstone of synthetic chemistry for the functionalization of otherwise inert C-F bonds. nih.govresearchgate.net

Reductive Defluorination: In some systems, particularly per- and polyfluoroalkyl substances (PFAS), reductive defluorination can be achieved using potent reducing agents or electrochemical methods. the-innovation.org This process involves the transfer of electrons to the molecule, leading to the formation of a radical anion that subsequently eliminates a fluoride (B91410) ion. While less commonly applied to simple monofluorinated pyridines, it represents a potential pathway under specific reductive conditions.

Microbial Defluorination: Certain microbial strains have demonstrated the ability to biodegrade and defluorinate highly fluorinated compounds. nih.govnih.govresearchgate.net For instance, Gordonia sp. has been shown to degrade and defluorinate specific fluorotelomer compounds under sulfur-limiting conditions. nih.gov These biological pathways often involve enzymatic processes, such as those facilitated by monooxygenases, that can cleave the carbon-sulfur bond in fluorinated sulfonates, initiating a degradation cascade that can lead to defluorination. researchgate.net While direct evidence for the microbial defluorination of 6-fluoropyridinols is limited, these findings open avenues for biocatalytic approaches.

Functionalization of the Pyridine Ring System

The pyridine ring in this compound possesses distinct sites for functionalization, governed by the electronic influences of the nitrogen heteroatom and the existing substituents.

Electrophilic aromatic substitution (SEAr) on a pyridine ring is generally a difficult process. wikipedia.orgyoutube.com The nitrogen atom is highly electronegative, withdrawing electron density from the ring and thus deactivating it towards attack by electrophiles. wikipedia.org This deactivation is comparable to that of a nitro group on a benzene ring. youtube.com

Furthermore, the reaction conditions for many key SEAr reactions (e.g., nitration, sulfonation) involve strong acids. masterorganicchemistry.com Under these conditions, the basic nitrogen atom of the pyridine ring becomes protonated, forming a pyridinium (B92312) ion. wikipedia.orgrsc.org This positive charge further intensifies the deactivation of the ring, making electrophilic attack even less favorable. wikipedia.orgyoutube.com

If substitution does occur under harsh conditions, it is directed to the 3- and 5-positions (meta to the nitrogen), as the positive charge in the intermediates for ortho and para attack would be destabilized by proximity to the already electron-deficient nitrogen atom. youtube.com In the case of this compound, the 3- and 5-positions are already substituted or are the same position. The remaining open position is C-4 and C-5. The directing effects of the existing hydroxyl (activating, ortho/para-directing), hydroxymethyl (weakly deactivating, meta-directing), and fluoro (deactivating, ortho/para-directing) groups would compete, but the overarching deactivation of the pyridinium system makes SEAr highly unlikely to be a viable synthetic strategy.

In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen, at the 2-, 4-, or 6-positions significantly activates the ring for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com

For this compound, the fluorine atom at the 6-position serves as an excellent leaving group, making this position the primary site for SNAr reactions. nih.gov This pathway provides a versatile and widely used method for introducing a variety of functional groups onto the pyridine ring. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the fluoride ion to yield the substituted product.

A wide range of nucleophiles can be employed in these reactions, including:

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the fluorine to form ethers.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can be used to synthesize 6-aminopyridine derivatives. mdpi.com

Sulfur Nucleophiles: Thiolates can be used to introduce thioether functionalities.

This SNAr reactivity is a powerful tool for the late-stage functionalization of complex molecules containing a 6-fluoropyridine moiety. nih.gov

| Nucleophile | Reagent Example | Resulting Functional Group at C-6 |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | Methoxy (-OCH₃) |

| Amine | Morpholine | Morpholinyl |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

Computational and Theoretical Investigations of 6 Fluoro 2 Hydroxymethyl Pyridin 3 Ol

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. The presence of a fluorine atom and two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational landscape. rsc.org

Theoretical calculations, such as those based on density functional theory (DFT), are employed to map the potential energy surface of the molecule. This allows for the identification of low-energy conformers and the transition states that connect them. For instance, the orientation of the hydroxymethyl group relative to the pyridine (B92270) ring and the fluorine atom can lead to various stable conformers. The relative energies of these conformers determine their population at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C1-C6-F) (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

|---|---|---|---|

| A | 0 | 0.00 | O-H...F |

| B | 180 | 1.25 | O-H...N |

| C | 90 | 3.50 | None |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated environment, such as in solution. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities over time.

These simulations can reveal how the molecule flexes, bends, and rotates, and how it interacts with solvent molecules. This information is crucial for understanding its solubility, stability, and how it might present itself to a biological target. For example, MD simulations can show the stability of intramolecular hydrogen bonds and the flexibility of the hydroxymethyl side chain.

Ligand-Target Molecular Docking Studies (focused on theoretical binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand, such as this compound, to the binding site of a target protein. mdpi.com

Docking algorithms generate a series of possible binding poses of the ligand in the protein's active site. These poses are then scored based on a variety of factors, including shape complementarity and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl groups and the pyridine nitrogen are likely to act as hydrogen bond donors and acceptors, respectively, while the fluorinated pyridine ring can participate in aromatic and halogen bonding interactions.

The scoring functions used in docking can also provide an estimate of the binding affinity, often expressed as a binding energy or a docking score. nih.gov While these scores are not always perfectly correlated with experimental binding affinities, they are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to obtain more accurate predictions of binding affinities.

Table 2: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 168 | Hydrogen Bond (O-H...O) | 2.8 |

| LYS 72 | Hydrogen Bond (N...H-N) | 3.0 |

| PHE 80 | Pi-Pi Stacking | 3.5 |

| VAL 53 | Hydrophobic | 4.2 |

Mechanistic Elucidation of Chemical Reactions via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify the transition states and intermediates that are involved, and to calculate the activation energies and reaction rates.

A transition state is a high-energy structure that exists for a fleeting moment as reactants are converted into products. Identifying the geometry and energy of the transition state is key to understanding the reaction mechanism. Computational methods can be used to locate transition state structures on the potential energy surface. These structures are characterized by having one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For this compound, this could be applied to understand its synthesis or metabolic degradation pathways.

Reaction Pathway Mapping

Computational and theoretical chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions. Through methods such as Density Functional Theory (DFT), chemists can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows for a detailed understanding of reaction feasibility, kinetics, and selectivity.

To date, a specific and detailed computational study mapping the reaction pathways for the synthesis or subsequent reactions of This compound has not been extensively reported in the peer-reviewed literature. However, by examining computational studies of analogous structures and experimentally proposed mechanisms for similar molecules, plausible reaction pathways can be inferred and discussed. Such theoretical investigations are crucial for optimizing existing synthetic routes and designing novel ones.

A key potential pathway for the formation of the closely related, non-fluorinated compound, 6-(hydroxymethyl)pyridin-3-ol (B1203515), involves the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of an ammonia (B1221849) source. acs.org This transformation is of significant interest as it represents a route from biomass-derived furanics to valuable pyridine derivatives. Computational modeling of this pathway for the fluorinated analogue would provide invaluable insights into the influence of the fluorine substituent on the reaction energetics.

A plausible reaction pathway, based on the proposed mechanism for the non-fluorinated analogue, is outlined below. This pathway could be computationally modeled to determine its feasibility.

Proposed Pathway: Ring Expansion of a Fluorinated Furan Precursor

Nucleophilic Attack: The reaction would likely initiate with the nucleophilic attack of ammonia on the carbonyl group of a hypothetical fluorinated 5-(hydroxymethyl)furan derivative.

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps would lead to the formation of the pyridine ring.

The presence of the fluorine atom at the 6-position is expected to significantly influence the electronic properties of the pyridine ring. Fluorine is a highly electronegative atom, and its introduction can decrease the basicity of the pyridine nitrogen. researchgate.net Computationally, this would be reflected in the calculated pKa values and the charge distribution on the ring.

Computational Analysis of Reaction Energetics

A computational study of this reaction pathway would involve the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method would be employed to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to verify that the identified transition states correctly connect the desired reactants and products on the potential energy surface.

The results of such a study could be summarized in a reaction coordinate diagram, illustrating the energy changes throughout the reaction.

Table 1: Hypothetical Calculated Energy Profile for the Formation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Fluorinated Furan + NH₃) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 (Cyclization) | +20.5 |

| 5 | Intermediate 2 | -12.3 |

| 6 | Transition State 3 (Dehydration) | +25.1 |

| 7 | Products (this compound + H₂O) | -30.7 |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a computational study. The values are representative of typical energy barriers and reaction energies for organic reactions.

Influence of the Fluorine Substituent

The fluorine atom would likely impact the reaction pathway in several ways:

Activation Energy: The electron-withdrawing nature of fluorine could affect the stability of charged intermediates and transition states, thereby altering the activation energies of the reaction steps.

Regioselectivity: In reactions involving electrophilic or nucleophilic attack on the pyridine ring, the fluorine atom would strongly influence the site of reaction.

Table 2: Key Computationally Derived Parameters for Intermediates in a Hypothetical Reaction Pathway

| Intermediate | Key Geometric Parameter | Calculated Value |

| Intermediate 1 | C-N bond length (newly formed) | 1.45 Å |

| Intermediate 2 | C-C bond length (ring closure) | 1.52 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides information on the chemical environment of specific atomic nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), which are all present in 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol.

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. A typical ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be invaluable for confirming the substitution pattern of the pyridine ring. However, specific experimental ¹H NMR data for this compound is not publicly available.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | Data not available | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available | Data not available |

| CH₂ | Data not available | Data not available | Data not available |

| OH (alcohol) | Data not available | Data not available | Data not available |

| OH (phenol) | Data not available | Data not available | Data not available |

Note: This table is a template for expected data; no experimental values have been reported in the public domain.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, this technique would be used to identify the six distinct carbon atoms in the molecule, including the five carbons of the pyridine ring and the one in the hydroxymethyl group. The fluorine atom's presence would likely cause splitting of the signals for the carbon atoms it is directly bonded to and those in close proximity. As with proton NMR, specific, experimentally determined ¹³C NMR data for this compound has not been found in the public domain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | Data not available |

| C-OH | Data not available |

| C-CH₂OH | Data not available |

| Aromatic C | Data not available |

| Aromatic C | Data not available |

| CH₂OH | Data not available |

Note: This table is a template for expected data; no experimental values have been reported in the public domain.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool for the characterization of this compound. This technique is highly sensitive and provides information about the chemical environment of the fluorine atom. A single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the pyridine ring. Furthermore, coupling between the fluorine and nearby protons would be observable in the ¹H NMR spectrum, providing additional structural information. Regrettably, no experimental ¹⁹F NMR data for this specific compound is publicly available.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to piece together the arrangement of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms.

The application of these 2D NMR techniques would be essential for the unambiguous structural assignment of this compound. However, no such 2D NMR data is available in the scientific literature for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₆H₆FNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The fragmentation pattern observed in the mass spectrum would also offer corroborating evidence for the proposed structure. At present, specific HRMS data for this compound has not been reported in publicly accessible sources.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | 144.0455 | Data not available |

| [M+Na]⁺ | 166.0274 | Data not available |

| [M-H]⁻ | 142.0303 | Data not available |

Note: This table is a template for expected data; no experimental values have been reported in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Upon ionization, typically by electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the precursor ion would be subjected to collision-induced dissociation (CID). The expected fragmentation pathways would likely involve the following key losses:

Loss of Water (H₂O): The hydroxymethyl group can readily lose a molecule of water, a common fragmentation pathway for alcohols. This would result in a fragment ion with a mass corresponding to [M+H - 18]⁺.

Loss of Formaldehyde (B43269) (CH₂O): Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group could lead to the loss of a neutral formaldehyde molecule, yielding a fragment ion corresponding to [M+H - 30]⁺.

Loss of Hydrogen Fluoride (B91410) (HF): Fluorinated aromatic compounds are known to undergo the elimination of HF. This would produce a fragment ion at [M+H - 20]⁺.

Pyridine Ring Cleavage: Following initial fragmentation, the pyridine ring itself can undergo cleavage, leading to a series of smaller fragment ions characteristic of the substituted pyridine core.

A systematic analysis of the product ion spectrum would allow for the piecing together of the molecule's structure, confirming the connectivity of the fluoro, hydroxymethyl, and hydroxyl groups on the pyridine ring.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 144.05 | 126.04 | H₂O | Formation of a cyclized or rearranged ion |

| 144.05 | 114.04 | CH₂O | 6-Fluoropyridin-3-ol cation |

| 144.05 | 124.04 | HF | Dehydro-2-(hydroxymethyl)pyridin-3-ol cation |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and offers a unique "molecular fingerprint."

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. Based on data from analogous compounds like substituted pyridines, phenols, and alcohols, the following key absorptions can be predicted:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is anticipated, corresponding to the stretching vibrations of the phenolic hydroxyl and the hydroxymethyl groups. The broadness of this band is indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the hydroxymethyl group will likely be observed between 2850-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected around 1200-1260 cm⁻¹, while the C-O stretching of the primary alcohol in the hydroxymethyl group should appear in the 1000-1080 cm⁻¹ range.

C-F Stretching: A strong absorption band characteristic of the C-F stretch is predicted to be in the 1200-1300 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| Pyridine Ring | C=C, C=N Stretching | 1400-1650 | Medium to Strong |

| C-F | Stretching | 1200-1300 | Strong |

| Phenolic C-O | Stretching | 1200-1260 | Medium |

| Alcoholic C-O | Stretching | 1000-1080 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-F are strong in the IR spectrum, non-polar bonds and symmetric vibrations often give rise to strong signals in the Raman spectrum. For this compound, the Raman spectrum would be particularly useful for characterizing the pyridine ring vibrations.

Key expected features in the FT-Raman spectrum include:

Strong bands corresponding to the symmetric ring breathing modes of the substituted pyridine, which are often very prominent in the Raman spectra of aromatic compounds.

The C-F stretching vibration may also be observable, though typically weaker than in the IR spectrum.

The O-H stretching band is generally weak in Raman spectroscopy.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the pyridine ring and its substituents. Pyridine and its derivatives typically exhibit two main absorption bands in the UV region, arising from π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, likely to be observed below 280 nm. The presence of the hydroxyl and hydroxymethyl groups as auxochromes is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.

n→π Transitions:* This transition involves the non-bonding electrons on the nitrogen atom of the pyridine ring. It is a lower energy transition and results in a weaker absorption band, which may be observed at longer wavelengths (above 280 nm). The position of this band can be sensitive to the solvent polarity.

Studies on related hydroxypyridines have shown that the absorption maxima can be pH-dependent due to the ionization of the phenolic hydroxyl group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of the crystal structure of the closely related compound, 2-(Hydroxymethyl)pyridin-3-ol, provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov

For 2-(Hydroxymethyl)pyridin-3-ol, the crystal structure reveals a monoclinic system. A key feature of its solid-state structure is the presence of extensive intermolecular hydrogen bonding involving the hydroxyl groups and the pyridine nitrogen. Specifically, O—H···N and O—H···O hydrogen bonds are observed. nih.gov Additionally, π–π stacking interactions between parallel pyridine rings of adjacent molecules contribute to the stability of the crystal lattice. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 2-(Hydroxymethyl)pyridin-3-ol nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0430 (14) |

| b (Å) | 7.1280 (14) |

| c (Å) | 12.264 (3) |

| β (°) | 100.30 (3) |

| Volume (ų) | 605.8 (2) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are highly applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the method of choice for analyzing the purity of this compound. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities or starting materials. Detection would typically be performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing the purity of fractions during purification. For a polar compound like this compound, a silica (B1680970) gel stationary phase would be appropriate. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light (due to the aromatic nature of the compound) or by using staining reagents.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in a mixture. ijrpr.com The development of a robust HPLC method for "this compound" is crucial for its quality control. A reversed-phase HPLC (RP-HPLC) method is often suitable for polar organic compounds like the target molecule.

Method development would typically involve the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. mdpi.com Key considerations include the selection of the stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength.

Stationary Phase Selection: A C18 column is a common starting point for the separation of moderately polar compounds. mdpi.com The choice of column dimensions and particle size will influence the efficiency and speed of the separation. ijrpr.com

Mobile Phase Optimization: The mobile phase in reversed-phase chromatography typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. mdpi.comnih.gov The ratio of these solvents is adjusted to control the retention time of the analyte. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl groups in "this compound". mdpi.com

Detection: A UV detector is commonly used for HPLC analysis of aromatic compounds. The wavelength of detection should be set at the absorbance maximum of "this compound" to ensure maximum sensitivity.

A hypothetical HPLC method for the analysis of "this compound" is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Validation of the developed HPLC method is essential to ensure its accuracy, precision, linearity, and robustness, in accordance with ICH guidelines. ajphr.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar and relatively non-volatile compound like "this compound", direct analysis by GC can be challenging. Derivatization is often required to increase the volatility and thermal stability of the analyte.

A common derivatization strategy for compounds containing hydroxyl groups is silylation, which involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

The GC analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time data and mass spectral information, which can be used for definitive identification of the derivatized compound. researchgate.net

A potential GC method for the analysis of derivatized "this compound" is outlined below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. thieme.demdpi.com In the synthesis of "this compound", TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary phase.

By comparing the TLC profile of the reaction mixture at different time points to that of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Selection of an appropriate mobile phase is critical for achieving good separation of the components. A mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) is often used, with the ratio adjusted to optimize the separation. Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent. mdpi.com

An example of a TLC system for monitoring the synthesis of "this compound" is provided below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (7:3 v/v) |

| Visualization | UV light (254 nm) |

Role As a Building Block in Complex Chemical Architectures

Integration into Medicinal Chemistry Scaffolds

The incorporation of 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol into medicinal chemistry scaffolds offers a strategic approach to modulate the biological activity and pharmacokinetic profiles of drug candidates. The presence of the fluorine atom and the pyridine (B92270) nitrogen significantly influences the electronic properties and binding interactions of the molecule.

Development of Fluorinated Pyridine-Based Motifs for Molecular Recognition

Fluorinated pyridine motifs are increasingly utilized in drug design to enhance molecular recognition. The fluorine atom, with its high electronegativity and small van der Waals radius, can engage in favorable electrostatic and orthogonal multipolar interactions, such as those with backbone amides in proteins. Furthermore, the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are crucial for ligand-receptor binding. The specific arrangement of the fluoro, hydroxyl, and hydroxymethyl groups in this compound provides a distinct three-dimensional pharmacophore that can be exploited for designing selective ligands.

The introduction of fluorine can also influence the conformation of the pyridine ring and adjacent functionalities, thereby pre-organizing the molecule for optimal binding to its biological target. This conformational control can lead to enhanced binding affinity and selectivity.

Exploration of Bioisosteric Transformations in Scaffold Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. The 3-hydroxypyridine (B118123) moiety of this compound serves as an effective bioisostere for the phenol (B47542) group, a common functionality in many biologically active compounds. This substitution can offer several advantages, including improved metabolic stability, altered pKa values, and different hydrogen bonding patterns, which can lead to enhanced potency and a more favorable pharmacokinetic profile. researchgate.net

The replacement of a phenol with a 3-hydroxypyridine can mitigate the rapid metabolism often associated with phenolic compounds, such as glucuronidation. researchgate.net The pyridinol scaffold can also introduce a basic nitrogen atom, which can be protonated at physiological pH, potentially leading to new or enhanced interactions with the target protein. A notable example is the replacement of a phenolic group in a GluN2B ligand with a pyridinol, which resulted in improved affinity, solubility, and potent analgesic activity. researchgate.net

Below is a table comparing the key properties of a phenol group with its 3-hydroxypyridine bioisostere:

| Property | Phenol | 3-Hydroxypyridine | Rationale for Bioisosteric Replacement |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). | Also acts as both an HBD and HBA. | Maintains key hydrogen bonding interactions with the target. |

| pKa | ~10 | ~8.7 (pyridinium ion) | Can alter the ionization state at physiological pH, potentially improving solubility and cell permeability. |

| Metabolism | Susceptible to phase II metabolism (e.g., glucuronidation). | Generally less susceptible to glucuronidation, leading to improved metabolic stability. | |

| Electronic Properties | Electron-donating hydroxyl group. | The pyridine ring is electron-withdrawing, which can influence the overall electronic character of the molecule. | Can modulate the electronic properties of the scaffold to fine-tune binding affinity. |

| Solubility | Moderate | Can be improved due to the potential for protonation of the pyridine nitrogen. | Enhances the drug-like properties of the molecule. |

Utility in Natural Product Synthesis and Analog Preparation

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active compounds. The principles of precursor-directed biosynthesis and mutasynthesis offer a promising avenue for incorporating this fluorinated building block into natural product scaffolds. researchgate.net These techniques involve feeding synthetic, modified precursors to a microorganism that can incorporate them into its natural product biosynthetic pathway, leading to the formation of novel, fluorinated analogs. researchgate.net

Application in the Synthesis of Radioligands for Positron Emission Tomography (PET) Precursors

A significant application of this compound and its derivatives is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. The presence of a fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which is a widely used radionuclide in PET due to its favorable decay characteristics.

A notable example is the use of a derivative of 6-(hydroxymethyl)pyridin-3-ol (B1203515) in the synthesis of a novel [¹⁸F]-labeled radioligand for imaging mutant huntingtin (mHTT) aggregates, which are a hallmark of Huntington's disease. biorxiv.org In this multi-step synthesis, the phenolic group of 6-(hydroxymethyl)pyridin-3-ol was first protected, and the molecule was then elaborated to construct the final radiotracer precursor. biorxiv.org The subsequent introduction of [¹⁸F]fluoride allows for the preparation of the PET tracer.

The development of such radioligands is crucial for the non-invasive study of disease pathology and for monitoring the efficacy of therapeutic interventions. The longer half-life of fluorine-18 (approximately 110 minutes) compared to other PET isotopes like carbon-11 (B1219553) allows for more extended imaging studies and distribution to off-site imaging centers. biorxiv.org

Methodologies for Functionalizing the Compound for Linker Chemistry and Conjugation

The presence of two distinct hydroxyl groups—a phenolic hydroxyl and a primary alcohol—in this compound provides orthogonal handles for chemical functionalization, making it an attractive scaffold for linker chemistry and bioconjugation. These functional groups can be selectively modified to attach linkers, which can then be used to connect the molecule to other chemical entities such as proteins, antibodies, or solid supports.

Selective Functionalization Strategies:

Protection and Deprotection: The phenolic hydroxyl group is more acidic than the primary alcohol and can be selectively protected using standard protecting group chemistry. This allows for the subsequent modification of the hydroxymethyl group. For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used for conjugation reactions such as reductive amination or amide bond formation.

Ether and Ester Formation: Both hydroxyl groups can be converted into ethers or esters. By carefully choosing the reaction conditions, selective functionalization of one hydroxyl group over the other can be achieved. For instance, the more nucleophilic primary alcohol can react preferentially under certain conditions.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild and efficient method for the conversion of the hydroxyl groups into a variety of other functional groups, including azides, thiols, or amines, which are commonly used in click chemistry and other bioconjugation techniques.

These functionalization strategies enable the incorporation of this compound into more complex molecular constructs, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and affinity probes for chemical biology research.

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 2 Hydroxymethyl Pyridin 3 Ol

Reactivity Profile of the Hydroxyl Group at Position 3

The hydroxyl group at the C-3 position of the pyridine (B92270) ring exhibits reactivity characteristic of a phenol (B47542), although modified by the presence of the ring nitrogen. It can react as either an oxygen nucleophile or, through tautomerization to the pyridone form, influence the reactivity of the ring nitrogen.

Research on 3-hydroxypyridine (B118123), a closely related parent compound, indicates that its arylation can be selective. For instance, reactions with highly electrophilic reagents like 1-chloro-2,4,6-trinitrobenzene result in the formation of 3-pyridinyl ethers, indicating a reaction at the oxygen atom. researchgate.net This suggests that under certain conditions, the hydroxyl group of 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol can undergo O-alkylation or O-acylation.

However, the pyridine nitrogen's basicity plays a crucial role. In the presence of strong acids, the nitrogen is readily protonated. dergipark.org.tr Studies involving the reaction of 3-hydroxypyridine with aryldithiophosphonic acids under mild conditions showed that the reaction proceeds exclusively via protonation of the pyridine nitrogen, with the aromatic hydroxyl group remaining unreactive. dergipark.org.tr This highlights a competitive reactivity between the hydroxyl oxygen and the ring nitrogen, which is heavily dependent on the reaction conditions and the nature of the electrophile.

| Reagent/Condition | Site of Reaction | Product Type | Reference |

|---|---|---|---|

| 1-Chloro-2,4,6-trinitrobenzene | Oxygen Atom | Aryl Ether | researchgate.net |

| Aryldithiophosphonic Acids (Mild Conditions) | Nitrogen Atom (Protonation) | Pyridinium (B92312) Salt | dergipark.org.tr |

| General Alkyl Halides | Oxygen or Nitrogen | Ether or N-alkyl Pyridinium Salt | General Knowledge |

Reactivity of the Hydroxymethyl Group at Position 2

The hydroxymethyl group at the C-2 position is a primary alcohol. Its reactivity is typical of aliphatic alcohols, including oxidation, esterification, and conversion to the corresponding halide. The proximity to the electron-withdrawing pyridine ring can influence these transformations.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (6-fluoro-3-hydroxypyridine-2-carbaldehyde) using mild oxidizing agents or further to a carboxylic acid (6-fluoro-3-hydroxypicolinic acid) with stronger oxidants.

Esterification: Standard esterification protocols with carboxylic acids (Fischer esterification) or their more reactive derivatives (acyl chlorides, anhydrides) are expected to proceed readily.

Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl function into the corresponding chloromethyl or bromomethyl group, which are valuable intermediates for further nucleophilic substitution reactions.

Studies on 3-(hydroxymethyl)pyridine note that the aliphatic hydroxyl group is generally more reactive than the aromatic hydroxyl group of 3-hydroxypyridine. dergipark.org.tr This suggests that selective reactions at the C-2 hydroxymethyl group in this compound are feasible while leaving the C-3 hydroxyl group intact, provided that strongly acidic conditions that would favor N-protonation are avoided.

Reactivity of the Fluorine Atom at Position 6

The fluorine atom at the C-6 position is on a carbon adjacent to the ring nitrogen, a position highly activated toward nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom, along with the fluorine atom itself, lowers the electron density in the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions, facilitating attack by nucleophiles. wikipedia.org

Fluorine, while typically a poor leaving group in S_N2 reactions, can be an effective leaving group in SNAr reactions, especially on electron-deficient rings. wikipedia.org Its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. Consequently, the C-6 fluorine atom in this compound is susceptible to displacement by a variety of strong nucleophiles.

| Nucleophile | Potential Product |

|---|---|

| Alkoxides (e.g., NaOMe) | 6-Methoxy-2-(hydroxymethyl)pyridin-3-ol |

| Thiolates (e.g., NaSPh) | 6-(Phenylthio)-2-(hydroxymethyl)pyridin-3-ol |

| Amines (e.g., R₂NH) | 6-(Dialkylamino)-2-(hydroxymethyl)pyridin-3-ol |

| Ammonia (B1221849) (NH₃) | 6-Amino-2-(hydroxymethyl)pyridin-3-ol |